4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
WAY-271147 is a compound known for its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. It has a molecular formula of C17H12N2O4 and a molecular weight of 308.29 g/mol . This compound is primarily used in scientific research due to its ability to inhibit VEGFR, which plays a crucial role in angiogenesis and tumor growth.
Preparation Methods
The synthetic routes and reaction conditions for WAY-271147 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving the formation of the core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-271147 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
WAY-271147 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tool to study the inhibition of VEGFR and its effects on various chemical pathways.
Biology: Employed in research to understand the role of VEGFR in cellular processes and angiogenesis.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal angiogenesis, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR.
Mechanism of Action
WAY-271147 exerts its effects by inhibiting the activity of VEGFR. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels. The molecular targets of WAY-271147 include the VEGFR proteins, which are critical for the growth and maintenance of blood vessels .
Comparison with Similar Compounds
WAY-271147 is unique in its specific inhibition of VEGFR. Similar compounds include:
Oglufanide: A dipeptide immunomodulator with VEGFR inhibitory activity.
KLTWQELYQLKYKGI: A VEGF mimicking peptide that binds to VEGFR and competes with VEGF.
Protein LMWP: A cell-penetrating peptide with VEGFR inhibitory activity.
These compounds share the common feature of targeting VEGFR but differ in their specific structures and mechanisms of action.
Properties
IUPAC Name |
4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFRVJBBKXYJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.